4-Propoxypiperidine
Overview
Description
4-Propoxypiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. The molecular formula of this compound is C8H17NO, and it has a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a propoxy group at the fourth position.
Mechanism of Action
Target of Action
4-Propoxypiperidine, also known as Pitolisant, primarily targets the Histamine H3 receptor . The Histamine H3 receptor plays a crucial role in the central nervous system by regulating the synthesis and release of histamine, a neurotransmitter involved in a variety of physiological functions including sleep, appetite, and cognitive function .
Mode of Action
This compound acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the H3 receptor and blocks its activity, thereby increasing the synthesis and release of histamine . This increased histamine activity enhances communication between neurons in brain regions important for sleep and wakefulness .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been observed that it regulates crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis, which are key processes in the development and progression of cancer .
Pharmacokinetics
The pharmacokinetics of this compound are suitable for once-daily administration in the morning, with plasma levels of the drug reduced at the end of the day such that its waking effect is minimized at night . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs or environmental toxins can affect the metabolism and effectiveness of many drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propoxypiperidine can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile . Another method involves the use of propyl alcohol and piperidine in the presence of an acid catalyst, such as sulfuric acid, under heating conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents as in laboratory synthesis but optimized for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Propoxypiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Propoxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 4-Propoxypiperidine, used widely in organic synthesis.
4-Methoxypiperidine: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxypiperidine: Similar structure but with an ethoxy group instead of a propoxy group
Uniqueness
This compound is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-propoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMRECKIQVVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467484 | |
Record name | 4-propoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-11-2 | |
Record name | 4-Propoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-propoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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